![molecular formula C18H32N2O4 B2440401 2-Azaspiro[4.4]nonane hemioxalate CAS No. 1523617-88-0](/img/structure/B2440401.png)

2-Azaspiro[4.4]nonane hemioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azaspiro[4.4]nonane hemioxalate is a chemical compound with the molecular formula C18H32N2O4 . It has a molecular weight of 340.46 .

Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton has been described in several studies . One method involves a domino radical bicyclization process, which yields a mixture of diastereomers . Another study describes the synthesis of spirosuccinimides, which are evaluated for anticonvulsant activity .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/2C8H15N.C2H2O4/c21-2-4-8(3-1)5-6-9-7-8;3-1(4)2(5)6/h29H,1-7H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 340.46 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Azaspiro[4.4]nonane derivatives have been synthesized and analyzed for their physicochemical properties, demonstrating significant interest due to their unique structural features. These compounds, including N-phenylamino derivatives, have shown anticonvulsant properties, which were evaluated using maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The investigation into their mechanism of action, particularly their influence on GABA(A) receptors, provides a foundation for further research into their potential therapeutic applications (Kamiński, Obniska, & Dybała, 2008).

Applications in Drug Discovery

The unique structure of 2-Azaspiro[4.4]nonane makes it a core skeleton in several bioactive natural products, including cephalotaxine, known for its antileukemic activity. This has led to the development of new methods for constructing this ring system, aiming at potential therapeutic applications (Serry A. A. El Bialy, Braun, & Tietze, 2005).

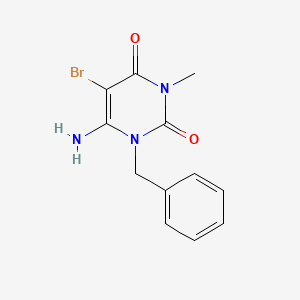

Anticonvulsant Properties

Further studies have synthesized and evaluated N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane for their anticonvulsant activities. These compounds were tested using maximum electroshock seizure (MES), subcutaneous pentylenetetrazole (sc.MET), and rotorod (TOX) tests, revealing promising anticonvulsant potential and laying the groundwork for future pharmaceutical development (Obniska, Dzierżawska-Majewska, Zagórska, Zajdel, & Karolak‐Wojciechowska, 2005).

Role in Chemical Synthesis

The 2-Azaspiro[4.4]nonane structure has been utilized in one-pot synthesis methods, such as the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, to create 2-oxa-7-azaspiro[4.4]nonanediones. This showcases its importance in facilitating efficient synthetic pathways for complex molecular architectures (Thanh‐Truc Huynh, Nguyen, & Nishino, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The specific targets of “2-Azaspiro[4The targets of a compound are usually proteins or enzymes in the body that the compound binds to, leading to a biological response .

Mode of Action

The mode of action of “2-Azaspiro[4Generally, a compound interacts with its target, altering its function and leading to changes in the cell .

Biochemical Pathways

The specific biochemical pathways affected by “2-Azaspiro[4Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these by interacting with one or more components of the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Azaspiro[4These properties determine the bioavailability of a compound, which is the proportion of the compound that enters circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of “2-Azaspiro[4These effects are the changes that occur in the cell as a result of the compound’s interaction with its target .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “2-Azaspiro[4Environmental factors can include pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-azaspiro[4.4]nonane;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15N.C2H2O4/c2*1-2-4-8(3-1)5-6-9-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEDEEUHDJYZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNC2.C1CCC2(C1)CCNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)

![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)

![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)